molecular formula C10H6Cl2OS B12439513 4-Chloro-2-(5-chlorothiophen-2-yl)phenol

4-Chloro-2-(5-chlorothiophen-2-yl)phenol

Cat. No.: B12439513
M. Wt: 245.12 g/mol
InChI Key: UFIMRRJBTZMKLO-UHFFFAOYSA-N
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Description

4-Chloro-2-(5-chlorothiophen-2-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group and a thiophene ring attached to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(5-chlorothiophen-2-yl)phenol typically involves the reaction of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine in ethanol. The reaction mixture is stirred for an hour to form a clear solution, which is then allowed to evaporate slowly at room temperature. After several days, orange prism-shaped crystals of the compound are formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(5-chlorothiophen-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro groups can be reduced to form the corresponding hydrocarbons.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydrocarbons

    Substitution: Various substituted phenols and thiophenes

Scientific Research Applications

4-Chloro-2-(5-chlorothiophen-2-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(5-chlorothiophen-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro and thiophene groups can participate in various chemical interactions. These interactions can affect the function of enzymes and other proteins, leading to the compound’s observed biological effects[3][3].

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-thienylboronic acid
  • (5-Chlorothiophen-2-yl)methanamine
  • 4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine

Uniqueness

4-Chloro-2-(5-chlorothiophen-2-yl)phenol is unique due to the presence of both chloro and thiophene groups attached to a phenol moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H6Cl2OS

Molecular Weight

245.12 g/mol

IUPAC Name

4-chloro-2-(5-chlorothiophen-2-yl)phenol

InChI

InChI=1S/C10H6Cl2OS/c11-6-1-2-8(13)7(5-6)9-3-4-10(12)14-9/h1-5,13H

InChI Key

UFIMRRJBTZMKLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(S2)Cl)O

Origin of Product

United States

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